molecular formula C8H15ClO3 B14605196 3-Chloro-6,6-dimethoxyhexan-2-one CAS No. 61092-68-0

3-Chloro-6,6-dimethoxyhexan-2-one

Cat. No.: B14605196
CAS No.: 61092-68-0
M. Wt: 194.65 g/mol
InChI Key: PUBXKEVDVSRGLZ-UHFFFAOYSA-N
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Description

3-Chloro-6,6-dimethoxyhexan-2-one is an organic compound with the molecular formula C8H15ClO3 It is a chlorinated ketone with two methoxy groups attached to the sixth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6,6-dimethoxyhexan-2-one can be achieved through several methods. One common approach involves the chlorination of 6,6-dimethoxyhexan-2-one using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Another method involves the reaction of 6,6-dimethoxyhexan-2-one with hydrochloric acid (HCl) in the presence of a catalyst such as zinc chloride (ZnCl2). This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high purity and yield of the final product. The use of automated systems also minimizes the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6,6-dimethoxyhexan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction of the compound using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) results in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Amines in the presence of a base such as triethylamine (TEA), thiols in the presence of a catalyst like zinc chloride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-6,6-dimethoxyhexan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Chloro-6,6-dimethoxyhexan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2,6-dimethoxybenzoic acid: Similar in structure but with a benzoic acid core.

    2-Chloro-6-methoxyquinoline-3-carboxaldehyde: Contains a quinoline ring with similar functional groups.

    2-Chloro-4,6-dimethoxy-1,3,5-triazine: A triazine derivative with similar substituents.

Uniqueness

3-Chloro-6,6-dimethoxyhexan-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

61092-68-0

Molecular Formula

C8H15ClO3

Molecular Weight

194.65 g/mol

IUPAC Name

3-chloro-6,6-dimethoxyhexan-2-one

InChI

InChI=1S/C8H15ClO3/c1-6(10)7(9)4-5-8(11-2)12-3/h7-8H,4-5H2,1-3H3

InChI Key

PUBXKEVDVSRGLZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CCC(OC)OC)Cl

Origin of Product

United States

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